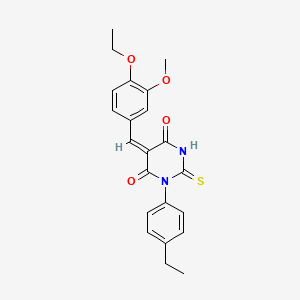![molecular formula C21H14Br2N2O B5197247 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5197247.png)
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been studied extensively for its pharmacological properties.
作用機序
The exact mechanism of action of 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol is not fully understood. However, it has been proposed that the compound may act by inhibiting specific enzymes or proteins involved in the progression of cancer, inflammation, or diabetes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose tolerance in animal models of diabetes. In addition, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the advantages of using 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol in lab experiments is its high purity and stability. This makes it easier to study the compound's pharmacological properties and mechanism of action. However, one of the limitations is that the compound may not be readily available in large quantities, which may limit its use in certain studies.
将来の方向性
There are several future directions for the study of 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol. One direction is to further investigate its potential as a chemotherapeutic agent for various types of cancer. Another direction is to explore its anti-inflammatory and anti-diabetic properties and its potential use in the treatment of these diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol is a promising compound with potential therapeutic applications in cancer, diabetes, and inflammation. Its synthesis method has been optimized to yield high purity and good yields of the compound. Further studies are needed to fully understand its mechanism of action and to explore its potential in various disease treatments.
合成法
The synthesis of 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol involves the reaction of 2-bromobenzaldehyde and 4-bromobenzaldehyde with imidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with phenol to obtain the final compound. This synthesis method has been optimized to yield high purity and good yields of the compound.
科学的研究の応用
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to exhibit anti-proliferative activity against cancer cells and has been proposed as a potential chemotherapeutic agent. In addition, it has been found to have anti-inflammatory and anti-diabetic properties, making it a promising candidate for the treatment of these diseases.
特性
IUPAC Name |
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N2O/c22-15-10-8-13(9-11-15)19-20(17-6-1-2-7-18(17)23)25-21(24-19)14-4-3-5-16(26)12-14/h1-12,26H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWCZBBMEMBWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(N2)C3=CC(=CC=C3)O)C4=CC=C(C=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5197172.png)
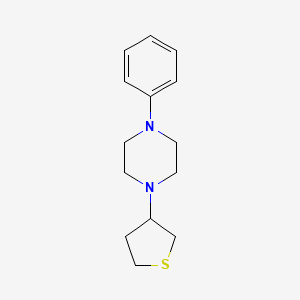

![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5197198.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5197212.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-fluoro-1H-indole-2-carboxamide](/img/structure/B5197220.png)
![[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)imino]di-2,1-ethanediyl diacetate](/img/structure/B5197227.png)
![4-[(2-methyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5197234.png)
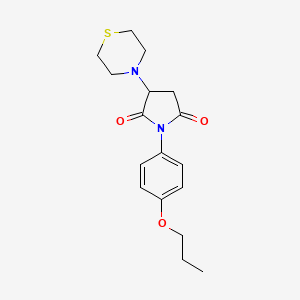
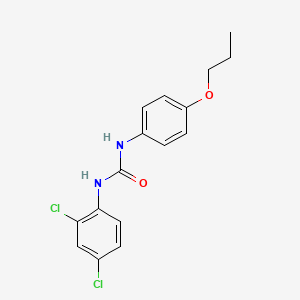
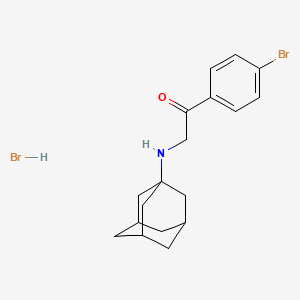
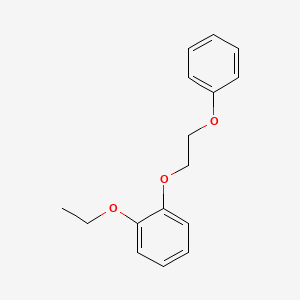
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5197294.png)
